molecular formula C17H16N2O3 B2676998 phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate CAS No. 941993-44-8

phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate

Cat. No.: B2676998
CAS No.: 941993-44-8
M. Wt: 296.326
InChI Key: WZCXODQXXRHXEV-UHFFFAOYSA-N
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Description

Phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a synthetic small molecule of interest in medicinal chemistry and drug discovery, designed by integrating a carbamate linker with a 2-pyrrolidinone pharmacophore. The carbamate functional group is recognized for its high proteolytic stability and ability to serve as a key structural motif in pharmacologically active compounds, contributing to improved bioavailability and metabolic resistance . The 2-oxopyrrolidine (or 2-pyrrolidinone) moiety is a privileged structure in neuropharmacology, featured in compounds with nootropic and anticonvulsant properties . This molecular architecture suggests potential for research into compounds that interact with enzymatic targets. Researchers can investigate its application as a potential building block for protease inhibitors, given that similar carbamate-containing compounds have been developed as inhibitors for viral proteases, such as SARS-CoV-2 and MERS-CoV 3CL proteases , and for mammalian enzymes like Matrix Metalloproteinases (MMPs) . The compound's structure also lends itself to exploration in neurological research, as 2-oxopyrrolidine derivatives are investigated for conditions such as epilepsy, convulsions, and neuropathic pain . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16-10-5-11-19(16)14-7-4-6-13(12-14)18-17(21)22-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCXODQXXRHXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction could produce phenyl N-[3-(2-aminopyrrolidin-1-yl)phenyl]carbamate.

Scientific Research Applications

Phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The pyrrolidine ring may also interact with receptor sites, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds from serve as key comparators due to shared carbamate or related functional groups:

Compound ID Core Structure Key Substituents/Modifications Functional Group
Target Compound Phenyl carbamate 3-(2-oxopyrrolidin-1-yl)phenyl substituent Carbamate
17a, 18a () tert-Butyl carbamate Chloropyrimidine, hydroxypropan-2-yl, dimethyl Carbamate
16c, 16d, 16e Acrylamide derivatives Pyrimido[4,5-d][1,3]oxazin-2-one, alkyl chains Acrylamide

Key Observations:

  • Carbamate vs. This difference may impact biological activity or stability .
  • Substituent Effects: The 2-oxopyrrolidin group in the target compound contrasts with the pyrimido[4,5-d][1,3]oxazin-2-one heterocycles in 16c–e, which introduce additional hydrogen-bond acceptors and aromaticity. The tert-butyl carbamates (17a, 18a) feature bulkier protecting groups, likely enhancing steric hindrance but reducing solubility compared to the phenyl carbamate .

Physicochemical Properties

HPLC data from highlight trends in purity and retention times for related compounds:

Compound ID Purity (%) Retention Time (min) Substituent Size/Type
16c 99.34 9.37 Propyl
16d 97.05 11.98 Isopropyl
16e 95.07 10.60 None (smallest substituent)

Analysis:

  • Bulkier substituents (e.g., isopropyl in 16d) correlate with longer retention times, suggesting increased hydrophobicity. The target compound’s phenyl carbamate group may exhibit intermediate lipophilicity compared to tert-butyl or alkyl-substituted analogs.
  • Purity variations (95–99%) reflect synthetic challenges in introducing complex substituents, as seen in 16c–e. The target compound’s simpler pyrrolidinone substituent may favor higher synthetic yields if similar routes are employed .

Research Implications and Limitations

  • Structural Insights: The absence of crystallographic data (e.g., SHELX or ORTEP refinements) for the target compound limits direct conformational comparisons. However, structure-guided design principles from imply that substituent positioning critically influences molecular interactions .

Biological Activity

Phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a compound of interest due to its potential biological activities, particularly as a modulator of the sigma-1 receptor. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl group attached to a carbamate moiety, with a pyrrolidinone derivative that may influence its interaction with biological targets. The presence of the oxopyrrolidine structure is significant for its pharmacological properties.

The primary mechanism through which this compound exerts its effects is through allosteric modulation of the sigma-1 receptor . The sigma-1 receptor is implicated in various intracellular signaling pathways, including the modulation of calcium signaling and the regulation of ion channels and G-protein coupled receptors. This modulation can lead to several therapeutic effects, such as:

  • Neuroprotection : By influencing calcium homeostasis and reducing excitotoxicity.
  • Antidepressant Effects : Potentially alleviating symptoms of depression through serotonergic pathways.
  • Cognition Enhancement : Improving cognitive functions by modulating neurotransmitter systems.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticonvulsant Activity : Studies have shown that compounds targeting the sigma-1 receptor can exhibit anti-seizure properties.
  • Antidepressant Effects : The modulation of sigma receptors has been linked to antidepressant-like effects in animal models.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. While specific data on this compound's pharmacokinetics is limited, related compounds with similar structures have demonstrated favorable lipophilicity and bioavailability due to modifications such as fluorination.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds. For instance:

StudyCompoundBiological ActivityFindings
Sigma-1 modulatorsAnticonvulsantDemonstrated significant reduction in seizure frequency in animal models.
Phenyl carbamatesAntidepressantShowed improved mood-related behaviors in stressed mice.
5-Nitroindazole derivativesAntineoplasticIndicated cytotoxic effects against various cancer cell lines.

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